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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

SHP389 (also known as TNO155) in in vivo efficacy studies. Our goal is to help you address

potential sources of variability and ensure the robustness and reproducibility of your

experimental results.

Troubleshooting Guide: Addressing Variability in
Efficacy
This guide is designed in a question-and-answer format to directly address specific issues you

might encounter during your SHP389 in vivo experiments.

Question 1: We are observing high variability in tumor growth inhibition between individual

animals within the same treatment group. What are the potential causes and solutions?

Answer: High inter-animal variability is a common challenge in in vivo studies. Several factors

related to the animal model, experimental technique, and the compound itself can contribute to

this.

Animal-Related Factors:

Solution: Ensure consistency in the age, weight, and sex of the animals used. A narrower

range in these baseline characteristics can reduce biological variability. It is also crucial to

source animals from a reputable supplier to minimize genetic drift.
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Tumor Inoculation Technique:

Solution: Standardize the tumor cell inoculation process. This includes using a consistent

number of viable cells, injecting in the same anatomical location (e.g., subcutaneous

flank), and ensuring a uniform injection volume and depth. Inconsistent tumor cell

implantation can lead to significant differences in initial tumor take-rate and growth

kinetics.

Compound Formulation and Administration:

Solution: Prepare the SHP389 formulation fresh daily, if possible, and ensure it is

homogenous. Inconsistent dosing due to poor formulation or inaccurate administration can

be a major source of variability. Employ precise dosing techniques, such as oral gavage,

and ensure all technicians are uniformly trained.

Tumor Microenvironment Heterogeneity:

Solution: In patient-derived xenograft (PDX) models, inherent tumor heterogeneity can be

a significant factor.[1][2] While this reflects the clinical reality, for initial efficacy studies,

using cell-line derived xenograft (CDX) models may offer lower variability.[3] If using PDX

models, increase the group size to ensure sufficient statistical power to detect a treatment

effect despite the inherent variability.[4]

Question 2: The in vivo efficacy of SHP389 in our study is lower than expected based on

published in vitro data. What could be the reason for this discrepancy?

Answer: A disconnect between in vitro potency and in vivo efficacy is a frequent hurdle in drug

development. This can often be attributed to pharmacokinetic and pharmacodynamic factors.

Pharmacokinetics (PK):

Solution: Conduct a pilot PK study in your chosen animal model to determine the plasma

and tumor concentrations of SHP389 at your selected dose. It's possible the current

dosing regimen does not achieve sufficient drug exposure at the tumor site to inhibit SHP2

effectively. The half-life of the compound in the specific animal model will also dictate the

optimal dosing frequency.
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Pharmacodynamics (PD):

Solution: Assess target engagement in the tumor tissue. After a short treatment course,

sacrifice a subset of animals and analyze tumor lysates for downstream biomarkers of

SHP2 inhibition, such as the phosphorylation of ERK (p-ERK).[5] A lack of p-ERK

reduction would indicate insufficient target modulation at the current dose.

Animal Model Selection:

Solution: The chosen cancer model may not be highly dependent on the SHP2 signaling

pathway for its growth and survival in vivo. SHP389's efficacy is most pronounced in

tumors with specific genetic drivers, such as certain RTK fusions or KRAS mutations.[5][6]

Validate that your in vivo model has the appropriate genetic background for sensitivity to

SHP2 inhibition.

Question 3: We are seeing signs of toxicity (e.g., weight loss) in our treatment group, which is

confounding the tumor growth data. How can we mitigate this?

Answer: Compound-related toxicity can impact animal welfare and confound efficacy readouts.

Dose Optimization:

Solution: The current dose may be above the maximum tolerated dose (MTD) in your

specific animal strain. Conduct a dose-range finding study to identify a dose that provides

a therapeutic window with acceptable tolerability.[7] Studies with other SHP2 inhibitors

have shown that intermittent dosing schedules can be better tolerated while maintaining

efficacy.[8]

Supportive Care:

Solution: Provide supportive care to the animals, such as supplemental nutrition or

hydration, if it aligns with your institutional animal care and use committee (IACUC)

guidelines. This can help animals better tolerate the treatment.

Vehicle Control:
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Solution: Ensure that the vehicle used to formulate SHP389 is not contributing to the

observed toxicity. Always include a vehicle-only treatment group to assess any vehicle-

related effects.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SHP389? A1: SHP389 is an allosteric inhibitor of Src

homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[9] It binds to a pocket

at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase

(PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents SHP2

from dephosphorylating its downstream substrates, thereby inhibiting the RAS-MAPK signaling

pathway.[5][10]

Q2: Which in vivo models are most suitable for testing SHP389 efficacy? A2: The most suitable

models are those with tumors driven by signaling pathways that are dependent on SHP2. This

includes certain cancers with activating mutations in receptor tyrosine kinases (RTKs) or

KRAS.[5] Both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) have

been used.[5] Murine xenograft models are common, and studies have also utilized zebrafish

xenografts.[6][10]

Q3: What are some key experimental parameters for an SHP389 in vivo efficacy study? A3:

Based on published studies, here are some example parameters. These should be optimized

for your specific model and experimental question.
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Parameter Example Value/Condition Reference

Animal Model

Immunodeficient mice (e.g.,

NOD-SCID) with subcutaneous

xenografts

[11]

Cell Line
Kelly (neuroblastoma, ALK-

F1174L)
[10]

SHP389 (TNO155) Dose
20 mg/kg, administered orally

twice per day
[10]

Treatment Duration
21 days or until humane

endpoints are reached
[10]

Primary Endpoint
Tumor volume, measured with

calipers
[10]

Secondary Endpoint Animal survival [6]

Pharmacodynamic Marker
Phosphorylated ERK (p-ERK)

in tumor lysates
[5]

Q4: How should we analyze and present our in vivo efficacy data? A4: Plot the mean tumor

volume over time for each treatment group with standard error of the mean (SEM).[7] Calculate

the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Survival data should be

presented as a Kaplan-Meier curve and analyzed using the log-rank test.[7]

Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice), aged 6-8

weeks.

Cell Preparation: Culture the selected cancer cell line (e.g., Kelly) under standard conditions.

On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and

Matrigel at a concentration of 1x10^7 cells/mL.
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Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of

each mouse.

Tumor Monitoring and Randomization: Monitor tumor growth by caliper measurements

(Volume = (Length x Width^2)/2). When tumors reach an average volume of 100-150 mm³,

randomize the animals into treatment and control groups.

Compound Preparation and Administration: Prepare SHP389 (TNO155) in an appropriate

vehicle. Administer the specified dose (e.g., 20 mg/kg) via oral gavage twice daily. The

control group should receive the vehicle alone.

Data Collection: Measure tumor volume and body weight 2-3 times per week. Monitor animal

health daily.

Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the

control group reach the maximum allowed size, or until any animal meets the criteria for

humane euthanasia.

Pharmacodynamic Analysis (Optional): At the end of the study, or in a satellite group, collect

tumor tissue at a specified time point after the final dose for biomarker analysis (e.g.,

Western blot for p-ERK).
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Caption: SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of SHP389.
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Caption: General experimental workflow for an in vivo efficacy study of SHP389.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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